High CE2 Inhibitory Potency and Selectivity Over CE1 in Human Liver Microsomes
The compound exhibits potent inhibition of human carboxylesterase 2 (CE2) with a Ki of 42 nM and an IC50 of 20 nM, while demonstrating substantially weaker inhibition of human carboxylesterase 1 (CE1) with an IC50 of 20,400 nM, resulting in a CE1/CE2 selectivity ratio exceeding 1,000-fold [1]. This selectivity profile is critical for applications where discrimination between the two major human carboxylesterase isoforms is required.
| Evidence Dimension | Enzyme inhibition potency and selectivity |
|---|---|
| Target Compound Data | CE2 Ki = 42 nM; CE2 IC50 = 20 nM; CE1 IC50 = 20,400 nM |
| Comparator Or Baseline | CE1 IC50 for the same compound = 20,400 nM (internal baseline for selectivity calculation) |
| Quantified Difference | CE1/CE2 IC50 ratio = 1,020; Ki-based CE1/CE2 extrapolation indicates >400-fold selectivity |
| Conditions | Human liver microsomes; CE2 assay: fluorescein diacetate substrate, 10 min preincubation; CE1 assay: 2-(2-Benzoyl-3-methoxyphenyl)benzothiazole substrate, 10 min preincubation followed by 30 min measurement via LC-UV |
Why This Matters
This selectivity profile allows researchers to use the compound as a CE2-selective inhibitor probe in studies requiring isoform discrimination, a property not guaranteed by other benzothiazole-azetidine analogs.
- [1] BindingDB. BDBM50154561 (CHEMBL3774603). Affinity data: CE2 IC50=20 nM, Ki=42 nM; CE1 IC50=2.04E+4 nM. Assay IDs: 2, 3 (CE2); 1 (CE1). Entry ID 50047214. View Source
